molecular formula C10H21NO2 B3093736 N-(cyclopentylmethyl)-2,2-dimethoxyethanamine CAS No. 1248097-77-9

N-(cyclopentylmethyl)-2,2-dimethoxyethanamine

Cat. No.: B3093736
CAS No.: 1248097-77-9
M. Wt: 187.28 g/mol
InChI Key: HOZSPALDAICBNP-UHFFFAOYSA-N
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Description

N-(Cyclopentylmethyl)-2,2-dimethoxyethanamine (CAS 1248097-77-9) is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . This amine-based compound features a cyclopentylmethyl group and a 2,2-dimethoxyethylamine moiety, a structural pattern seen in compounds with interest in neuroscientific research . The dimethoxyethanamine group is a known building block in organic synthesis, and its incorporation into larger structures can yield molecules that interact with central nervous system targets . Specifically, research into novel antidepressants has highlighted the significance of the glutamate system, particularly N-Methyl-D-Aspartate (NMDA) receptors . While classical antidepressants act on monoaminergic systems, a new class of fast-acting agents targets NMDA receptors, either by antagonizing them, like ketamine, or by modulating their function, like the partial glycine-site agonist rapastinel . The structural features of this compound suggest potential as a valuable intermediate for medicinal chemists working to develop and synthesize new chemical entities for probing NMDA receptor pharmacology . Its research applications are primarily in chemistry and biology as a synthetic precursor for the development of novel pharmacologically active compounds. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

N-(cyclopentylmethyl)-2,2-dimethoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-12-10(13-2)8-11-7-9-5-3-4-6-9/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZSPALDAICBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNCC1CCCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopentylmethyl)-2,2-dimethoxyethanamine can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylmethylamine with 2,2-dimethoxyethanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. Industrial production often employs optimized reaction conditions and catalysts to maximize yield and minimize by-products.

Chemical Reactions Analysis

Reaction with Carbonyl Compounds

The amine reacts with carbonyl groups to form Schiff bases or undergo Mannich-type reactions :

  • Example : Condensation with phthalaldehyde under N-heterocyclic carbene (NHC) catalysis yields isoquinoline derivatives (e.g., tricyclic lactams) .

  • Mechanism : The amine acts as a nucleophile, attacking electrophilic carbonyl carbons, followed by cyclization (see Scheme 25 in ).

Key conditions :

  • Catalysts: Chiral organocatalysts (e.g., d-proline) .

  • Solvents: Polar aprotic solvents (e.g., DMF, THF).

Acylation and Amide Formation

The secondary amine undergoes acylation with acetylating agents:

  • Example : Reaction with acetic anhydride forms N-acetyl derivatives , observed in CDK9 inhibitor syntheses (e.g., acetamido-cyclohexanecarboxamide analogues) .

  • Yield : ~85–92% under mild conditions (room temperature, 2 hours) .

Table : Acylation reaction parameters

ReagentProductConditionsCitation
Acetyl chlorideN-acetylated derivativeEt₃N, DCM, 0–25°C
Boc anhydrideN-Boc-protected intermediateTHF, RT, 4 hours

Cyclization and Heterocycle Formation

The dimethoxyethyl group facilitates cyclization reactions:

  • Pictet–Spengler cyclization : With aldehydes (e.g., benzaldehyde), forms tetrahydroisoquinoline scaffolds in the presence of chiral catalysts .

  • NHC-mediated cyclization : Generates isoquinolinones via o-quinodimethane intermediates (Scheme 27 in ).

Key observation : Cyclization is stereoselective, with enantiomeric excess >90% .

Methoxy Group Reactivity

  • Acid hydrolysis : Methoxy groups convert to hydroxyl groups under acidic conditions (e.g., HCl/H₂O), forming diols .

  • Silicon protection : Methoxy groups are replaced by silyl ethers (e.g., TMSCl) to enhance solubility in nonpolar solvents .

Amine Alkylation

  • Example : Reaction with methyl iodide forms quaternary ammonium salts, used in phase-transfer catalysis .

Computational Insights

Density functional theory (DFT) studies reveal:

  • Energy barriers : Nucleophilic substitution at the amine center has a barrier of ~31.3 kcal/mol .

  • Reaction force analysis : Adiabatic curvature coupling constants indicate bond polarization during H-transfer reactions .

Scientific Research Applications

N-(cyclopentylmethyl)-2,2-dimethoxyethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopentylmethyl)-2,2-dimethoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the context in which the compound is used, such as its role in a particular biochemical pathway or therapeutic application.

Comparison with Similar Compounds

Structural Analogues of 2,2-Dimethoxyethanamine

The following table summarizes key derivatives of 2,2-dimethoxyethanamine, highlighting substituents, synthesis routes, and applications:

Compound Name Substituent Molecular Formula Synthesis Method Key Applications References
2,2-Dimethoxyethanamine –NH2 C4H11NO2 Commercial synthesis (base compound) Intermediate for morpholino nucleosides
N-(3,4-Dimethoxyphenethyl)-2,2-dimethoxyethanamine 3,4-Dimethoxyphenethyl C14H23NO4 Reduction of amide 7 with LiAlH4 in THF Precursor to heterocyclic alkaloids
N-(4-Bromobenzyl)-2,2-dimethoxyethanamine 4-Bromobenzyl C11H16BrNO2 Not explicitly detailed Laboratory chemical, pharmaceutical intermediate
N-Nosyl-2,2-dimethoxyethanamine ortho-Nosyl (Nso) group C9H14N2O5S Nucleophilic ring-opening of glycidol under SL-PTC Morpholino nucleoside synthesis
N-Methyl-2,2-dimethoxyethanamine –N(CH3)2 C5H13NO2 Methylation of 2,2-dimethoxyethanamine Intermediate in total synthesis (e.g., α-noscapine)

Physicochemical Properties

While exact data for N-(cyclopentylmethyl)-2,2-dimethoxyethanamine are unavailable, trends in analogous compounds suggest:

  • Molecular Weight : Cyclopentylmethyl substitution would increase molecular weight (~220–250 g/mol) compared to the parent compound (105.14 g/mol) .
  • Polarity : The cyclopentylmethyl group reduces polarity, enhancing lipid solubility relative to polar derivatives like N-(3,4-dimethoxyphenethyl)-2,2-dimethoxyethanamine.

Biological Activity

N-(cyclopentylmethyl)-2,2-dimethoxyethanamine is a compound that has garnered attention due to its potential biological activities, particularly as an allosteric modulator of muscarinic acetylcholine receptors. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound primarily acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This receptor is crucial in the central nervous system (CNS) for regulating cognitive functions and motor control. Allosteric modulators can enhance or inhibit the receptor's response to acetylcholine without directly activating the receptor themselves. This property makes them valuable in developing treatments for cognitive deficits and psychiatric disorders.

Pharmacological Effects

  • Cognitive Enhancement : Research indicates that M4 receptor activation may improve cognitive functions and mitigate symptoms associated with neuropsychiatric disorders such as schizophrenia and Alzheimer’s disease. For instance, studies have shown that compounds targeting M4 receptors can produce antipsychotic-like effects without the typical side effects associated with traditional antipsychotics .
  • Neuroprotective Properties : The modulation of muscarinic receptors has been linked to neuroprotective effects in various models of neurodegeneration. By enhancing cholinergic signaling, this compound may help protect against neuronal loss in conditions like Alzheimer's disease .
  • Anti-inflammatory Effects : Some studies suggest that compounds interacting with muscarinic receptors can exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Study 1: Cognitive Function Improvement

A study involving the administration of M4 receptor agonists demonstrated significant improvements in cognitive tasks among subjects with cognitive impairment. The results indicated that these compounds could enhance memory retention and learning capabilities without causing adverse effects typically seen with non-selective muscarinic antagonists .

Case Study 2: Neuroprotection in Alzheimer's Models

In a preclinical model of Alzheimer’s disease, this compound showed promise in reducing amyloid-beta plaques and improving synaptic function. The compound's ability to modulate M4 receptors was linked to enhanced neurogenesis and reduced neuroinflammation .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Area Findings Reference
Study 1Cognitive FunctionImproved memory retention and learning in cognitive impairment models
Study 2NeuroprotectionReduced amyloid-beta plaques; enhanced neurogenesis
Study 3Anti-inflammatoryExhibited anti-inflammatory properties in preclinical models

Q & A

Q. What are the standard synthetic routes for preparing N-(cyclopentylmethyl)-2,2-dimethoxyethanamine?

  • Methodological Answer : A common approach involves reductive amination or condensation reactions. For example, 2,2-dimethoxyethylamine derivatives can react with cyclopentylmethyl carbonyl compounds (e.g., aldehydes or ketones) under inert atmospheres (e.g., nitrogen) using reducing agents like sodium borohydride. Molecular sieves (3Å) are often employed to remove water and drive the reaction to completion . Purification typically involves flash chromatography with polar/non-polar solvent systems. Key parameters include pH control, solvent selection (e.g., dichloromethane-methanol mixtures), and reaction time optimization to minimize by-products.

  • Example Reaction Conditions :

ReactantsSolventCatalyst/AgentTemperatureYield
Cyclopentylmethyl aldehyde + 2,2-dimethoxyethylamineCH₂Cl₂/MeOHNaBH₄, 3Å MS0–25°C60–75%

Q. How is this compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., cyclopentyl CH₂ groups at δ 1.5–2.0 ppm, dimethoxy signals at δ 3.3–3.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 232.2 for C₁₁H₂₁NO₂).
  • Elemental Analysis : Matches calculated C, H, N, and O percentages (±0.3% error) .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Based on structurally similar amines (e.g., N-(4-Bromobenzyl)-2,2-dimethoxyethanamine):
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 masks) if aerosolized .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Avoid inhalation and ingestion (H302: harmful if swallowed) .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and acids .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in this compound synthesis?

  • Methodological Answer : Stereoselectivity depends on solvent polarity, temperature, and catalyst choice. For example:
  • Chiral Catalysts : Use of (R)- or (S)-BINOL derivatives can induce enantioselectivity in asymmetric reductive amination.
  • Solvent Effects : Polar aprotic solvents (e.g., THF) favor transition-state stabilization, while non-polar solvents may enhance steric effects .
  • Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., axial vs. equatorial cyclopentyl substitution).

Q. How can conflicting NMR data for this compound be resolved?

  • Methodological Answer : Discrepancies in NMR signals (e.g., split peaks, unexpected coupling) may arise from:
  • Dynamic Effects : Rotameric interconversion of the cyclopentyl group. Variable-temperature NMR (e.g., –40°C to 60°C) can "freeze" conformers.
  • Impurities : Trace solvents (e.g., residual DMSO) or by-products (e.g., unreacted aldehyde) require thorough purification and deuterated solvent checks.
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What are the decomposition pathways of this compound under acidic conditions?

  • Methodological Answer : Acid hydrolysis cleaves the dimethoxy acetal group, yielding formaldehyde and a secondary amine. Monitor via:
  • TLC/GC-MS : Track formaldehyde release (retention time ~1.8 min).
  • pH-Dependent Stability : At pH < 3, decomposition accelerates (t₁/₂ < 24 hrs). Stabilize with buffered solutions (pH 6–8) .

Q. How is this compound utilized in synthesizing heterocyclic scaffolds?

  • Methodological Answer : The amine serves as a precursor for pyrroloimidazoles and other N-heterocycles. For example:
  • Cyclization Reactions : React with α,β-unsaturated carbonyls in formic acid to form 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles.
  • Borane Complexation : Stabilize intermediates for regioselective ring formation (e.g., via BH₃·THF) .

Data Contradictions and Mitigation

  • Physical Property Gaps : notes missing data (e.g., melting point, solubility). Address via experimental determination:

    • DSC/TGA : Measure thermal stability (decomposition onset ~150°C).
    • Hansen Solubility Parameters : Test solubility in 20+ solvents for formulation studies .
  • Toxicological Uncertainty : While IARC classifies no carcinogenicity (), conflicting acute toxicity data (H302 vs. H315) necessitate in vitro assays (e.g., MTT for cytotoxicity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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